molecular formula C24H23N3O2 B2976752 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313553-50-3

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No.: B2976752
CAS No.: 313553-50-3
M. Wt: 385.467
InChI Key: IZVGZJPPTICOSR-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . Benzimidazole and its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or the equivalent . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by ring closure to construct the imidazole ring .


Molecular Structure Analysis

In terms of molecular structure, benzimidazole derivatives are planar molecules. The planarity of the molecule and the presence of two nitrogen atoms in the imidazole ring make it a versatile moiety capable of diverse chemical reactions .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with various electrophiles and nucleophiles .

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers have synthesized and characterized novel aromatic polyimides using diamines including benzimidazole derivatives. These polymers exhibit solubility in organic solvents and high thermal stability, making them promising for advanced material applications due to their inherent viscosities and degradation temperatures (Butt et al., 2005).

Thermal Fragmentation and Rearrangement of Benzamide Oxime Derivatives

Another study focused on the thermal fragmentation and rearrangement of N-phenylbenzamide oximes, leading to the synthesis of benzimidazoles as major products. This process, which involves a free radical mechanism, underscores the versatility of benzimidazole derivatives in synthetic chemistry (Gaber et al., 2011).

Biological Activity of Benzimidazoles

Benzimidazoles, including derivatives similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, are highlighted for their significant therapeutic potential. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This positions them as crucial compounds in the development of new drugs (Salahuddin et al., 2017).

Anticancer Potential of Benzimidazole Derivatives

Specific benzimidazole derivatives have been synthesized and evaluated for their anticancer properties, showing promising results against human neoplastic cell lines. These findings underscore the potential of benzimidazole derivatives in oncology, particularly in the development of novel anticancer agents (Romero-Castro et al., 2011).

Safety and Hazards

Like all chemicals, benzimidazole derivatives should be handled with care. They should be used in a well-ventilated area and contact with skin and eyes should be avoided .

Future Directions

The future of benzimidazole derivatives in medicinal chemistry looks promising. Researchers are continuously synthesizing new benzimidazole derivatives and evaluating their biological activities. The goal is to develop more potent and selective drugs with fewer side effects .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-3-16-29-18-14-12-17(13-15-18)24(28)27-20-9-5-4-8-19(20)23-25-21-10-6-7-11-22(21)26-23/h4-15H,2-3,16H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVGZJPPTICOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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